Butyl 4,4-bis(tert-butyldioxy)valerate
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Overview
Description
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Scientific Research Applications
1. Organic Light-Emitting Diodes
The bis(carbazolyl) analogues of bis(diarylamino) mixed-valence radical cations, including compounds related to Butyl 4,4-bis(tert-butyldioxy)valerate, have been studied for their potential use in organic light-emitting diodes (OLEDs). This research demonstrates the significance of these compounds in the development of OLED technologies (Kaafarani et al., 2016).
2. Polyimides and Polymer Properties
Studies have shown that tert-butyl substitutes, similar to those in Butyl 4,4-bis(tert-butyldioxy)valerate, significantly influence the properties of fluorinated polyimides. These substitutes improve solubility and thermal properties of the polymers, making them suitable for various industrial applications (Lu et al., 2013).
3. Antioxidant Applications
Compounds similar to Butyl 4,4-bis(tert-butyldioxy)valerate, such as bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have been identified as potent inhibitors and antioxidants. These compounds are used in various industries, including food, rubber, and plastics, for their stabilizing properties (Sokolove et al., 1986).
4. Electrochemical Properties and Surface Reactions
Research has been conducted on the reaction of aryl radicals with surfaces, including compounds with tert-butyl groups similar to Butyl 4,4-bis(tert-butyldioxy)valerate. These studies are crucial in understanding the electrochemical properties and surface interactions of such compounds (Combellas et al., 2009).
5. Pharmaceutical Applications
In pharmaceutical research, tert-butylmethylphosphino groups, structurally related to Butyl 4,4-bis(tert-butyldioxy)valerate, have been used in the synthesis of chiral pharmaceutical ingredients. These compounds are crucial in the development of asymmetric hydrogenation processes for functionalized alkenes (Imamoto et al., 2012).
properties
CAS RN |
995-33-5 |
---|---|
Product Name |
Butyl 4,4-bis(tert-butyldioxy)valerate |
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4,4-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3 |
InChI Key |
BXIQXYOPGBXIEM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |
Canonical SMILES |
CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |
Other CAS RN |
995-33-5 |
physical_description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Liquid |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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